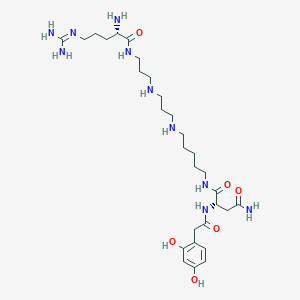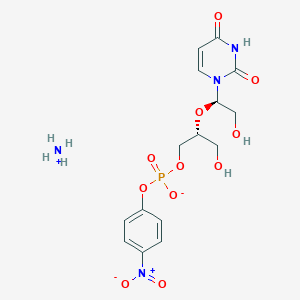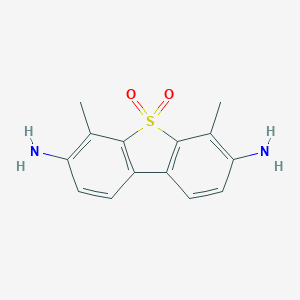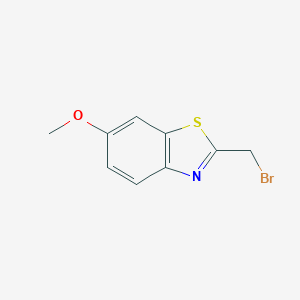
6-Phenyl-1,3,5-oxadiazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-1,3,5-oxadiazine-2,4-dione, also known as phthalimide, is a heterocyclic organic compound that has been widely used in various fields of scientific research. This compound has been synthesized and studied for its unique properties and potential applications in the fields of chemistry, biology, and medicine.
科学的研究の応用
6-Phenyl-1,3,5-oxadiazine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. In the field of chemistry, this compound has been used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In the field of biology, 6-Phenyl-1,3,5-oxadiazine-2,4-dione has been used as a tool for the study of protein-protein interactions and for the development of new drugs. In the field of medicine, 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives have been used as anti-cancer and anti-inflammatory agents.
作用機序
The mechanism of action of 6-Phenyl-1,3,5-oxadiazine-2,4-dione is not fully understood. However, it is known to act as an electrophile and can react with nucleophiles, such as amino acids in proteins. This reaction can result in the modification of proteins and can affect their function. Phthalimide has also been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase.
生化学的および生理学的効果
6-Phenyl-1,3,5-oxadiazine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and can inhibit the growth of bacteria and fungi. In vivo studies have shown that 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives can have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
The advantages of using 6-Phenyl-1,3,5-oxadiazine-2,4-dione in lab experiments include its well-established synthesis method, its wide range of potential applications, and its unique properties. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are many future directions for the study of 6-Phenyl-1,3,5-oxadiazine-2,4-dione. One potential direction is the development of new 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives with improved properties and potential applications. Another direction is the study of the mechanism of action of 6-Phenyl-1,3,5-oxadiazine-2,4-dione and its derivatives. Additionally, the potential use of 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives as anti-cancer and anti-inflammatory agents should be further explored. Finally, the development of new synthesis methods for 6-Phenyl-1,3,5-oxadiazine-2,4-dione and its derivatives could lead to the discovery of new and useful compounds.
合成法
The synthesis of 6-Phenyl-1,3,5-oxadiazine-2,4-dione can be achieved by the reaction of phthalic anhydride and aqueous ammonia. This reaction results in the formation of 6-Phenyl-1,3,5-oxadiazine-2,4-dione, which can then be further modified to produce 6-Phenyl-1,3,5-oxadiazine-2,4-dione. The synthesis of this compound has been well-established and is widely used in scientific research.
特性
CAS番号 |
102618-90-6 |
|---|---|
製品名 |
6-Phenyl-1,3,5-oxadiazine-2,4-dione |
分子式 |
C9H6N2O3 |
分子量 |
190.16 g/mol |
IUPAC名 |
6-phenyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C9H6N2O3/c12-8-10-7(14-9(13)11-8)6-4-2-1-3-5-6/h1-5H,(H,11,12,13) |
InChIキー |
CZLSHSVOTZSUFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=O)O2 |
同義語 |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)


![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)




